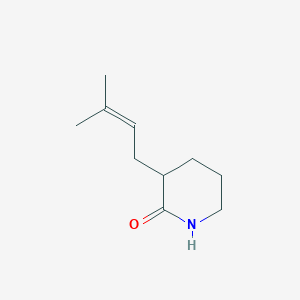

3-(3-Methylbut-2-enyl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

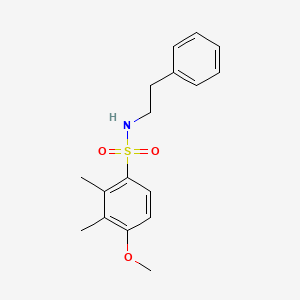

The compound "3-(3-Methylbut-2-enyl)piperidin-2-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, carbonyl ene cyclization and Prins cyclization are two approaches used to synthesize 3,4-disubstituted piperidines, as described in one study . Another synthesis route involves the conversion of L-valine to 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine, followed by column chromatography to separate diastereoisomers and further reactions with electrophiles . Additionally, Michael addition of secondary amine to α, β-unsaturated carbonyl compounds has been employed to synthesize novel piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of a novel piperidine derivative with a chlorophenyl group . Crystal structure determination and quantum computational studies have also been used to analyze the structure of polysubstituted piperidones . Furthermore, density functional theory (DFT) and Hartree–Fock calculations provide insights into the molecular structure and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine has been studied, and selective cleavage of exocyclic and acetalic C-S bonds has been achieved using specific reagents . The synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine, an intermediate for Repaglinide, involves Grignard reaction, oxidation, piperidine substitution, oximation, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using various spectroscopic methods. For instance, IR, 1H NMR, and 13C NMR spectroscopy have been used to confirm the structure of synthesized compounds . DFT calculations, along with Hirshfeld surface analysis, help in understanding the intermolecular interactions and molecular shape of these compounds . The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate has been stabilized by hydrogen bonding and C-H...π interactions, as revealed by its crystal and molecular structure .

Scientific Research Applications

1. Pharmacophoric Groups in Antipsychotic Agents

The role of arylcycloalkylamines, specifically phenyl piperidines and piperazines, as pharmacophoric groups in antipsychotic agents has been noted. Arylalkyl substituents, including compounds related to 3-(3-Methylbut-2-enyl)piperidin-2-one, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors. These findings underscore the significance of composite structures, such as this compound, in influencing selectivity and potency at these receptors (Sikazwe et al., 2009).

2. Synthesis of Spiropiperidines for Drug Discovery

Spiropiperidines, which include structures related to this compound, have garnered interest in drug discovery due to their unique three-dimensional chemical space. Recent methodologies have been focused on the synthesis of 2-, 3-, and 4-spiropiperidines, with applications ranging from drug discovery to the synthesis of natural products. The methods primarily involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. This highlights the relevance of piperidine structures in medicinal chemistry and drug development (Griggs et al., 2018).

3. Piperidine Alkaloids in Medicinal Plants

The piperidine group of alkaloids, which this compound is structurally related to, holds considerable medicinal importance. These alkaloids are found in plants such as Pinus and have a wide range of therapeutic applications. The piperidine nucleus, a key component of these alkaloids, has been extensively used in drug research due to its diverse therapeutic potential, leading researchers to continually explore its use in various pharmacophores for developing new therapeutic profiles (Singh et al., 2021).

properties

IUPAC Name |

3-(3-methylbut-2-enyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-8(2)5-6-9-4-3-7-11-10(9)12/h5,9H,3-4,6-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOBCTXLJHLKMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CCCNC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)